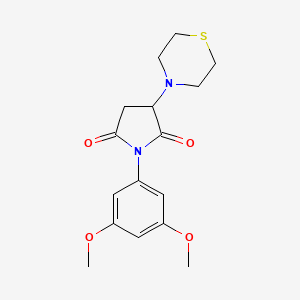
1-(3,5-dimethoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3,5-dimethoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione often involves multi-step organic reactions, starting from readily available precursors. While specific synthesis pathways for this compound are not directly highlighted in the reviewed literature, similar compounds have been synthesized through reactions involving maleimides, amines, and aldehydes, suggesting a possible approach involving condensation and cyclization steps (Merchant, Shah, & Bhandarkar, 1962).
Molecular Structure Analysis
The molecular structure of compounds structurally related to 1-(3,5-dimethoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione has been determined using X-ray diffraction methods. These structures often feature complex hydrogen bonding patterns and specific geometric arrangements dictated by the substituents' nature and positions (Ç. Tarımcı et al., 2003).
Chemical Reactions and Properties
The reactivity of similar compounds involves interactions between the pyrrolidinedione core and various nucleophiles or electrophiles, leading to diverse products. The presence of dimethoxyphenyl and thiomorpholinyl groups can influence the reactivity, directing the course of reactions such as cyclizations, substitutions, or additions. These reactions are crucial for modifying the compound's structure and introducing new functional groups (Bogza et al., 2005).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, depend significantly on the molecular conformation and intermolecular interactions. For instance, hydrogen bonding and π-π stacking interactions can affect the compound's solubility and crystallization behavior. The dimethoxy and thiomorpholinyl groups contribute to the compound's overall polarity, impacting its solubility in various solvents (Singh et al., 2013).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards different reagents, are influenced by the compound's functional groups. The pyrrolidinedione core may exhibit specific reactivity patterns, such as nucleophilic attacks at the carbonyl carbons, influenced by the electron-donating effects of the dimethoxyphenyl group and the electron-withdrawing nature of the thiomorpholinyl group. These effects play a crucial role in determining the compound's chemical behavior in various reactions (Zaleska, 1987).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-21-12-7-11(8-13(9-12)22-2)18-15(19)10-14(16(18)20)17-3-5-23-6-4-17/h7-9,14H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFJYAGOQCWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)CC(C2=O)N3CCSCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-chloro-4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4018009.png)
![N-[2-(1-adamantyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B4018010.png)
![9-tert-butyl-2-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4018012.png)
![N-cyclohexyl-2-[(phenoxyacetyl)amino]benzamide](/img/structure/B4018017.png)
![2,2,2-trifluoro-1-{1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4018020.png)
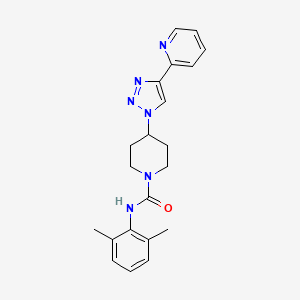
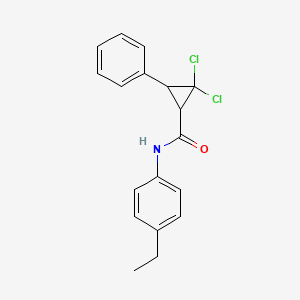
![4-[(5-methyl-2-thienyl)methylene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4018042.png)
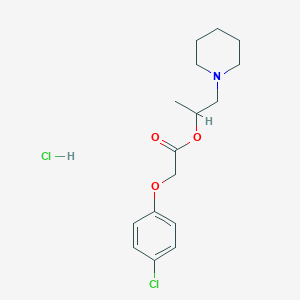
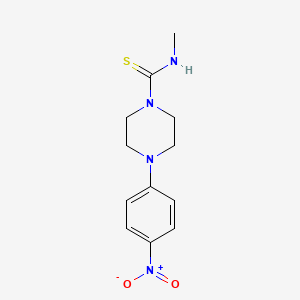
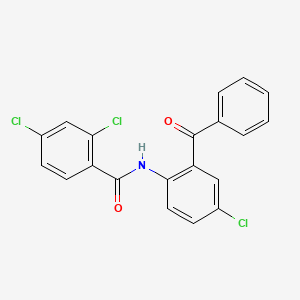
![6-[({4-[(2-pyridinylamino)carbonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4018103.png)
![methyl [4-(1H-benzimidazol-1-ylsulfonyl)phenyl]carbamate](/img/structure/B4018116.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B4018119.png)